Cas no 51207-68-2 (benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate)
benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (2S)-N-CBZ-Α,Α-DIMETHYL-2-PYRROLIDINEMETHANOL
- (S)-Benzyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- (2S)-2alpha-(1-Hydroxy-1-methylethyl)-1-pyrrolidinecarboxylic acid benzyl ester
- (s)-2-(1-hydroxy-1-methyl-ethyl)-pyrrolidine-1-carboxylic acid benzyl ester
- (2S)-N-Cbz-α,α-dimethyl-2-pyrrolidinemethanol,99%e.e.
- 1-Pyrrolidinecarboxylic acid, 2-(1-hydroxy-1-methylethyl)-, phenylmethyl ester, (2S)-
- (2S)?-N-Cbz-α,?α-?dimethyl-?2-?pyrrolidinemethanol
- 51207-68-2
- EN300-22177560
- Phenylmethyl (2S)-2-(1-hydroxy-1-methylethyl)-1-pyrrolidinecarboxylate
- (2S)-N-Cbz-alpha,alpha-diMethyl-2-PyrrolidineMethanol
- DTXSID801154733
- (2S)-N-Cbz-
- A-dimethyl-2-pyrrolidinemethanol
- BVTSTCCUNHXPRO-ZDUSSCGKSA-N
- A,
- (2S)-N-Cbz-,-dimethyl-2-pyrrolidinemethanol
- SCHEMBL6304388
- CS-0104801
- (S)-Benzyl2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- DB-131209
-
- MDL: MFCD30541716
- Inchi: 1S/C15H21NO3/c1-15(2,18)13-9-6-10-16(13)14(17)19-11-12-7-4-3-5-8-12/h3-5,7-8,13,18H,6,9-11H2,1-2H3/t13-/m0/s1
- InChI Key: BVTSTCCUNHXPRO-ZDUSSCGKSA-N
- SMILES: OC(C)(C)[C@@H]1CCCN1C(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 263.15214353g/mol
- Monoisotopic Mass: 263.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 49.8
benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0739-250mg |
(2R)-N-Cbz-α,α-dimethyl-2-pyrrolidinemethanol |
51207-68-2 | 98%,99%e.e. | 250mg |
726.3CNY | 2021-05-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S26640-250mg |
(2S)-N-CBZ-Α,Α-DIMETHYL-2-PYRROLIDINEMETHANOL |
51207-68-2 | 98%,99%e.e. | 250mg |
¥727.0 | 2024-07-19 | |
| Enamine | EN300-22177560-1g |
benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate |
51207-68-2 | 1g |
$842.0 | 2023-09-16 | ||
| Enamine | EN300-22177560-5g |
benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate |
51207-68-2 | 5g |
$2443.0 | 2023-09-16 | ||
| Enamine | EN300-22177560-10g |
benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate |
51207-68-2 | 10g |
$3622.0 | 2023-09-16 | ||
| Enamine | EN300-22177560-0.05g |
benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate |
51207-68-2 | 0.05g |
$707.0 | 2023-09-16 | ||
| Enamine | EN300-22177560-0.1g |
benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate |
51207-68-2 | 0.1g |
$741.0 | 2023-09-16 | ||
| Enamine | EN300-22177560-0.25g |
benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate |
51207-68-2 | 0.25g |
$774.0 | 2023-09-16 | ||
| Enamine | EN300-22177560-0.5g |
benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate |
51207-68-2 | 0.5g |
$809.0 | 2023-09-16 | ||
| Enamine | EN300-22177560-1.0g |
benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate |
51207-68-2 | 1g |
$1286.0 | 2023-05-24 |
benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate (CAS No. 51207-68-2): A Versatile Scaffold in Modern Medicinal Chemistry
Benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate (CAS No. 51207-68-2) is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and organic synthesis due to its multifaceted applications. This compound belongs to the class of pyrrolidine derivatives, which are widely recognized for their ability to mimic the conformational flexibility of natural amino acids. The 2-hydroxypropan-2-yl substituent, a tert-butyl derivative with an hydroxyl group, introduces a unique combination of steric and electronic properties that make this molecule a promising candidate for drug discovery and targeted therapy development.
Recent advances in computational chemistry and molecular modeling have highlighted the potential of benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate as a bioisostere in the design of small molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the hydroxyl group in the 2-hydroxypropan-2-yl moiety can form hydrogen bonds with active site residues in serine proteases, a class of enzymes implicated in various pathological conditions including inflammatory diseases and cancer metastasis. This finding underscores the importance of stereochemistry in the 2S configuration of the pyrrolidine ring, which ensures optimal binding affinity and selectivity for target enzymes.
The benzyl group in benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate serves as a critical electron-donating substituent that modulates the electronic environment of the carboxylate group. This structural feature has been exploited in recent drug repurposing initiatives, where the compound has shown promising activity as a modulator of G protein-coupled receptors (GPCRs). A 2024 preprint from the European Journal of Pharmacology reported that derivatives of this compound exhibit nanomolar affinity for GPCR targets involved in neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease. The carboxylate group in this molecule is particularly noteworthy, as it can act as a proton shuttle during ligand-receptor interactions, a mechanism that is crucial for signal transduction in cellular pathways.
From a synthetic chemistry perspective, benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate has emerged as a key intermediate in the synthesis of peptidomimetics and heterocyclic compounds. The 2-hydroxypropan-2-yl group can be selectively functionalized using transition metal catalysis, a technique that has seen significant advancements in the past five years. For instance, asymmetric hydrogenation protocols utilizing ruthenium catalysts have enabled the enantioselective synthesis of this compound with high yield and chemical purity. These synthetic strategies are in line with the principles of green chemistry, as they minimize the use of toxic reagents and hazardous solvents.
The 2S configuration of the pyrrolidine ring in benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a stereochemical determinant that influences its biological activity. This configuration ensures that the hydroxyl group is positioned in an ideal orientation for intermolecular hydrogen bonding with target molecules. A comparative study published in Organic Letters in 2023 demonstrated that compounds with the 2R configuration exhibit reduced activity in enzyme inhibition assays, highlighting the importance of stereoselectivity in drug design. This finding has significant implications for the development of chiral drugs, where even minor differences in stereochemistry can lead to marked differences in pharmacological profiles.
In the realm of materials science, benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate has shown potential as a building block for self-assembling nanostructures. The hydroxyl group in the 2-hydroxypropan-2-yl moiety can participate in non-covalent interactions such as hydrophobic effects and van der Waals forces, which are essential for molecular recognition in supramolecular chemistry. A 2024 study in Nano Letters demonstrated that this compound can be used to fabricate biomimetic membranes with controlled permeability, a property that is highly desirable in biomedical applications such as drug delivery systems and artificial organs.
The carboxylate group in benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate also plays a pivotal role in metal coordination and ligand design. Recent research has shown that this group can act as a bidentate ligand in transition metal complexes, which are widely used in catalysis and electrochemical applications. For example, zinc complexes of this compound have been shown to exhibit high catalytic activity in asymmetric aldol reactions, a key transformation in organic synthesis. These findings highlight the versatility of benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate and its potential to bridge multiple disciplines within chemical sciences.
Looking ahead, the future directions for benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate are promising. Ongoing research is focused on structure-activity relationship studies to optimize its pharmacological profile and reduce off-target effects. Additionally, machine learning algorithms are being employed to predict the binding affinity of this compound with novel protein targets, a strategy that is expected to accelerate drug discovery processes. As the field of chemical biology continues to evolve, benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is poised to play a pivotal role in the development of next-generation therapeutics and advanced materials.
Summary of Key Points: 1. Chemical Structure and Stereochemistry: - The compound benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate has a pyrrolidine ring with a 2S configuration, which is critical for its biological activity and stereoselectivity. - The hydroxyl group in the 2-hydroxypropan-2-yl side chain is essential for hydrogen bonding with target molecules. 2. Biological Applications: - The compound shows potential as a drug candidate, particularly in enzyme inhibition and targeted therapy. - Its stereochemistry significantly affects pharmacological activity, with the 2R configuration showing reduced efficacy in enzyme inhibition assays. 3. Materials Science and Supramolecular Chemistry: - The hydroxyl group facilitates non-covalent interactions, making the compound useful in self-assembling nanostructures and biomimetic membranes. - It has been explored for drug delivery systems and artificial organs due to its controlled permeability properties. 4. Catalytic Applications: - The carboxylate group acts as a bidentate ligand in transition metal complexes, with zinc complexes showing high catalytic activity in asymmetric aldol reactions. 5. Future Directions: - Structure-activity relationship (SAR) studies are ongoing to optimize pharmacological profiles. - Machine learning is being used to predict binding affinities and identify novel protein targets. - The compound is expected to play a pivotal role in the development of next-generation therapeutics and advanced materials. Conclusion: Benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a versatile compound with applications in pharmacology, materials science, and catalysis. Its stereochemistry and functional groups are key to its biological and chemical properties, making it a promising candidate for future research and development.51207-68-2 (benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate) Related Products
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